

Chemical properties and structure of (-)-Vanilmandelic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Vanilmandelic acid

Cat. No.: B8253575

[Get Quote](#)

(-)-Vanilmandelic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and metabolic significance of **(-)-Vanilmandelic acid** (VMA). VMA is the main urinary metabolite of the catecholamines epinephrine and norepinephrine and serves as a critical biomarker for diagnosing and monitoring neuroblastoma and other catecholamine-secreting tumors.^{[1][2][3]}

Chemical Properties and Structure

(-)-Vanilmandelic acid, a member of the methoxyphenols class of organic compounds, is characterized by a vanillyl group attached to a mandelic acid core.^{[4][5]} Its structure includes a chiral center, resulting in two enantiomers: (+)- and **(-)-Vanilmandelic acid**. The levorotatory (-)-form is the naturally occurring enantiomer in human metabolism.

Physicochemical Data

A summary of the key physicochemical properties of Vanilmandelic acid is presented in the table below. Data for the specific (-)-enantiomer is provided where available; otherwise, data for the racemic mixture (DL-Vanilmandelic acid) is indicated.

Property	Value	Reference
IUPAC Name	(2R)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid	[6]
Synonyms	(-)-VMA, D-Vanillylmandelic acid	[6]
Chemical Formula	C ₉ H ₁₀ O ₅	[4][6]
Molecular Weight	198.17 g/mol	[4][6]
Melting Point	152 °C (decomposes) for D-form	[1]
132-134 °C (decomposes) for DL-form	[7]	
Boiling Point	295.48 °C (rough estimate for DL-form)	Not available for (-)-form
Solubility	Freely soluble in water and acetone. Moderately soluble in ether and acetonitrile. Sparingly soluble in benzene. Soluble in DMSO (45 mg/mL).	[1][8]
pKa	Not available	
Optical Rotation [α] _{D²³}	-131° (c = 0.7)	[1]

Structure and Stereochemistry

The chemical structure of **(-)-Vanilmandelic acid** consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and a hydroxyacetic acid moiety. The stereochemistry at the alpha-carbon of the acetic acid side chain is of the (R)-configuration, which is responsible for its levorotatory optical activity.

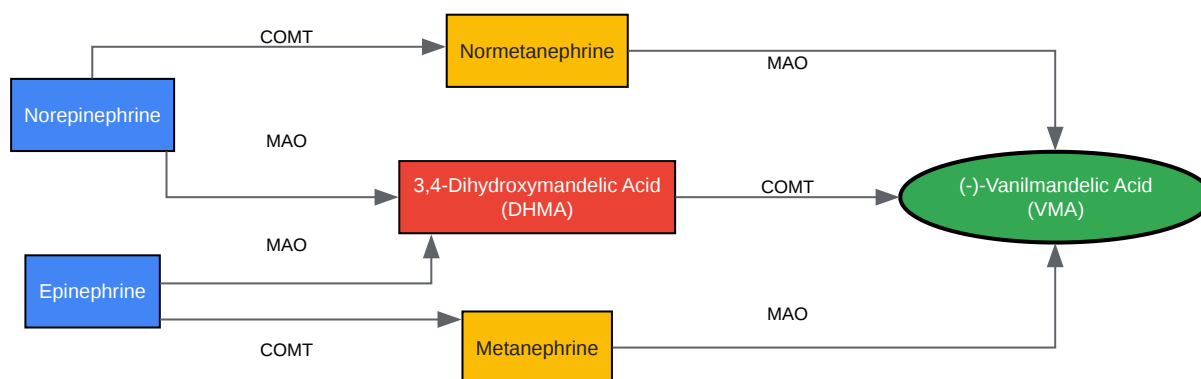
Key Functional Groups:

- Carboxylic Acid: Confers acidic properties and allows for salt formation.

- Hydroxyl Groups (alcoholic and phenolic): Contribute to its polarity and solubility in polar solvents.
- Methoxy Group: Influences the electronic properties of the aromatic ring.
- Chiral Center: Results in optical activity.

Metabolic Pathway of (-)-Vanilmandelic Acid

(-)-Vanilmandelic acid is the end-product of the metabolism of the catecholamines, epinephrine and norepinephrine.[8] The metabolic conversion is primarily carried out by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) in the liver.[9] [10] The pathway involves several intermediate metabolites, including normetanephrine and metanephrine.[11] The quantification of VMA in urine is a key diagnostic tool for diseases involving excess catecholamine production.[3]



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of catecholamine degradation to **(-)-Vanilmandelic Acid**.

Experimental Protocols

Synthesis of DL-Vanillylmandelic Acid

An improved one-step condensation procedure allows for the synthesis of DL-Vanillylmandelic Acid in a 68-75% yield.[12][13]

Materials:

- Guaiacol
- Glyoxylic acid monohydrate
- Sodium hydroxide
- Crushed ice
- Concentrated hydrochloric acid
- Sodium chloride
- Ethyl acetate
- Benzene
- Sodium sulfate

Procedure:

- Prepare an ice-cold alkaline solution of guaiacol by combining a solution of sodium hydroxide in water with crushed ice and then adding guaiacol with efficient stirring, maintaining the temperature at -7°C .
- Slowly add an ice-cold aqueous solution of glyoxylic acid dropwise to the guaiacol solution over 4 hours, keeping the reaction temperature between 0 to -5°C .
- Continue stirring the solution for an additional 20 hours, allowing the temperature to rise to approximately 20°C .
- Acidify the resulting dark-brown solution with concentrated hydrochloric acid.
- Saturate the solution with sodium chloride.
- Extract any unreacted guaiacol with benzene.
- Extract the aqueous layer repeatedly with ethyl acetate.

- Dry the combined ethyl acetate extracts with sodium sulfate.
- Concentrate the solution to yield DL-Vanillylmandelic Acid.

Analysis of Vanillylmandelic Acid in Urine by HPLC-ED

This protocol describes the quantification of VMA in urine samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) after solid-phase extraction (SPE).^[14]

Materials:

- HPLC system with an electrochemical detector
- C18 reverse-phase HPLC column
- Mobile phase: Acetate-phosphate buffer (pH 2.5) with a gradient of acetonitrile
- VMA standard solutions
- Internal standard solution
- Solid-phase extraction (SPE) cartridges
- Urine samples

Procedure:

- Sample Preparation (SPE):
 - Thaw frozen urine samples and centrifuge to remove particulates.
 - Condition an SPE cartridge according to the manufacturer's instructions.
 - Load a specific volume of acidified urine onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute VMA using an appropriate solvent.

- Evaporate the eluate to dryness and reconstitute in the mobile phase.
- HPLC-ED Analysis:
 - Equilibrate the HPLC-ED system with the C18 column and mobile phase until a stable baseline is achieved.
 - Set the detection potential to +1.1 V and the detection wavelength to 279 nm.
 - Inject the prepared sample (20 μ L).
 - Run the chromatographic separation using a gradient elution (increasing acetonitrile from 5% to 25% in 10 minutes) with a flow rate of 1 mL/min.
 - Quantify VMA concentration by comparing the peak area to that of the standard solutions.

Analysis of Vanillylmandelic Acid in Urine by LC-MS/MS

A robust and sensitive method for urinary VMA determination involves microextraction by packed sorbent (MEPS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[15]

Materials:

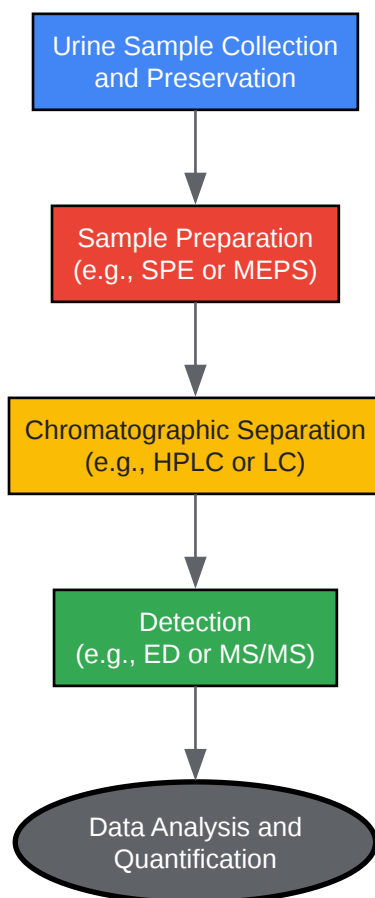
- LC-MS/MS system with an electrospray source
- Hydrophilic Interaction Liquid Chromatography (HILIC) column
- MEPS device with appropriate stationary phase
- VMA standard solutions and deuterated internal standard (VMA-d3)
- Urine samples

Procedure:

- Sample Preparation (MEPS):
 - Dilute urine samples.

- Perform extraction using the MEPS device by drawing and ejecting the sample through the packed sorbent for a set number of cycles.
- Wash the sorbent.
- Elute VMA with an appropriate solvent.
- LC-MS/MS Analysis:
 - Achieve chromatographic separation on a HILIC column using a gradient elution.
 - Detect VMA using multiple reaction monitoring (MRM) in negative ion mode.
 - Quantify VMA by comparing the response to the internal standard.

This method offers high throughput with a sample preparation time of approximately 3 minutes per sample and requires only a small sample volume (10 µL).^[15]



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the analysis of urinary Vanilmandelic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vanilmandelic Acid [drugfuture.com]
- 2. Vanillylmandelic Acid (VMA) [benchchem.com]
- 3. encyclopedia.com [encyclopedia.com]
- 4. [Figure, Catecholamine Metabolism. This flow chart...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Vanillyl mandelic acid, 99% 55-10-7 India [ottokemi.com]
- 8. Vanillylmandelic acid | TargetMol [targetmol.com]
- 9. Vanilmandelic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Chemical properties and structure of (-)-Vanilmandelic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8253575#chemical-properties-and-structure-of-vanilmandelic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com